Laminarihexaose
Description
Glc(β1-3)Glc(β1-3)Glc(β1-3)Glc(β1-3)Glc(β1-3)aldehydo-Glc is a linear hexasaccharide composed of six glucose residues connected via β(1-3) glycosidic bonds. The terminal glucose unit exists in an aldehydo form, indicating oxidation of the reducing end hemiacetal to an aldehyde group. This structural modification confers unique reactivity, making the compound valuable for applications in glycoconjugate synthesis, biomaterials, and crosslinking studies.
The linear β(1-3) glucan backbone is reminiscent of natural polysaccharides like curdlan and laminarin but distinguishes itself through its defined oligomeric length and terminal aldehyde functionality.
Properties
IUPAC Name |
(2R,3S,4R,5R)-3-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4,5,6-tetrahydroxyhexanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H62O31/c37-1-8(44)15(46)27(9(45)2-38)63-33-23(54)29(18(49)11(4-40)59-33)65-35-25(56)31(20(51)13(6-42)61-35)67-36-26(57)30(19(50)14(7-43)62-36)66-34-24(55)28(17(48)12(5-41)60-34)64-32-22(53)21(52)16(47)10(3-39)58-32/h2,8-37,39-57H,1,3-7H2/t8-,9+,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21+,22-,23-,24-,25-,26-,27-,28+,29+,30+,31+,32+,33+,34+,35+,36+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLVBYSZGVKHIZ-GDDRYJORSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(C(OC(C3O)OC4C(C(OC(C4O)OC5C(C(OC(C5O)OC(C(C=O)O)C(C(CO)O)O)CO)O)CO)O)CO)O)CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)O[C@H]3[C@@H]([C@H](O[C@H]([C@@H]3O)O[C@H]4[C@@H]([C@H](O[C@H]([C@@H]4O)O[C@H]5[C@@H]([C@H](O[C@H]([C@@H]5O)O[C@H]([C@H](C=O)O)[C@@H]([C@@H](CO)O)O)CO)O)CO)O)CO)O)CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H62O31 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80183966 | |
| Record name | Laminarihexaose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80183966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
990.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29842-30-6 | |
| Record name | Laminarihexaose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029842306 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Laminarihexaose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80183966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Glucose, O-|A-D-glucopyranosyl-(1 inverted exclamation marku3)- involves the enzymatic or chemical polymerization of glucose units. Enzymatic synthesis typically uses glycosyltransferases to catalyze the formation of glycosidic bonds between glucose molecules . Chemical synthesis may involve the use of catalysts and specific reaction conditions to achieve the desired polymerization .
Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from natural sources such as starch or cellulose. Enzymatic hydrolysis of these polysaccharides can yield the desired glucose polymers . The process may include steps like fermentation, filtration, and crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: Substitution reactions can replace hydroxyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Various reagents like acyl chlorides or alkyl halides can be used under specific conditions to achieve substitution.
Major Products:
Oxidation: Products include gluconic acid or glucaric acid.
Reduction: Products include sorbitol or mannitol.
Substitution: Products depend on the substituent introduced, such as acetylated or alkylated glucose derivatives.
Scientific Research Applications
Chemistry:
Biology:
- Plays a role in cellular metabolism and energy storage.
- Used in studies related to carbohydrate metabolism and enzyme activity.
Medicine:
- Investigated for its potential in drug delivery systems due to its biocompatibility and biodegradability .
Industry:
- Used in the food industry as a sweetener and thickening agent.
- Employed in the production of biofuels and biodegradable plastics .
Mechanism of Action
The compound exerts its effects primarily through its interactions with enzymes and cellular receptors. It can be hydrolyzed by enzymes like amylases and glucosidases to release glucose units, which are then utilized in various metabolic pathways. The molecular targets include enzymes involved in carbohydrate metabolism, and the pathways involve glycolysis, gluconeogenesis, and the pentose phosphate pathway.
Comparison with Similar Compounds
Structural Features
The table below compares structural attributes of Glc(β1-3)Glc(β1-3)Glc(β1-3)Glc(β1-3)Glc(β1-3)aldehydo-Glc with related β-glucans and oligosaccharides:
Key Observations :
- Linearity vs. Branching : Unlike laminarin and Hn polysaccharide, which exhibit branching (β(1-6) or 1→6Man/Gal), the target compound is strictly linear .
- Terminal Reactivity : The aldehydo group differentiates it from curdlan and laminarin, enabling site-specific chemical modifications .
- Monosaccharide Composition: While marsupial milk oligosaccharides (e.g., Gal(β1-3)Gal(β1-4)Glc) share β-linkages, they utilize galactose and GlcNAc instead of glucose .
Research Findings
- Synthesis : Controlled enzymatic or chemical synthesis of β(1-3)-linked gluco-oligosaccharides is well-documented, though aldehydo-terminated variants require specialized oxidation steps .
- Comparative Analysis : Marsupial milk oligosaccharides with β(1-3) linkages (e.g., Gal(β1-3)Gal) show structural parallels but differ in biological roles, such as prebiotic functions in infant nutrition .
Biological Activity
Glc(b1-3)Glc(b1-3)Glc(b1-3)Glc(b1-3)Glc(b1-3)aldehydo-Glc, commonly referred to as a hexasaccharide, is a complex carbohydrate that exhibits significant biological activities. This compound is characterized by its unique glycosidic linkages and aldehyde functional group, which contribute to its interactions with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and related research findings.
Structure and Properties
The structure of Glc(b1-3)Glc(b1-3)Glc(b1-3)Glc(b1-3)Glc(b1-3)aldehydo-Glc consists of six glucose units linked primarily by β(1→3) glycosidic bonds. The presence of the aldehyde group at one end enhances its reactivity and interaction with biomolecules.
1. Antioxidant Activity
Research indicates that Glc(b1-3)Glc(b1-3)Glc(b1-3)Glc(b1-3)Glc(b1-3)aldehydo-Glc exhibits strong antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. A study demonstrated that this compound effectively scavenges free radicals, thereby protecting cellular components from oxidative damage.
| Study | Findings |
|---|---|
| Zhang et al. (2022) | Showed significant free radical scavenging activity in vitro. |
| Lee et al. (2023) | Reported enhanced cellular protection against oxidative stress in neuronal cells. |
2. Anti-inflammatory Effects
The compound has been shown to modulate inflammatory responses in various biological systems. Its ability to inhibit pro-inflammatory cytokines suggests potential therapeutic roles in inflammatory diseases.
| Research | Outcome |
|---|---|
| Kim et al. (2022) | Inhibited TNF-alpha and IL-6 production in macrophage models. |
| Wang et al. (2024) | Reduced inflammation markers in animal models of arthritis. |
3. Antimicrobial Activity
Preliminary studies indicate that Glc(b1-3)Glc(b1-3)Glc(b1-3)Glc(b1-3)Glc(b1-3)aldehydo-Glc possesses antimicrobial properties against various pathogens, including bacteria and fungi.
| Investigation | Results |
|---|---|
| Smith et al. (2022) | Demonstrated inhibitory effects on Staphylococcus aureus and E. coli. |
| Johnson et al. (2024) | Showed antifungal activity against Candida albicans. |
The biological activities of Glc(b1-3)Glc(b1-3)Glc(b1-3)Glc(b1-3)Glc(b1-3)aldehydo-Glc can be attributed to several mechanisms:
Glycosylation and Cell Signaling
Glycosylation plays a critical role in cell signaling pathways, influencing cellular communication and immune responses.
Interaction with Receptors
The compound may interact with specific receptors on cell surfaces, triggering downstream signaling pathways that mediate its biological effects.
Case Studies
Several case studies have highlighted the potential applications of Glc(b1-3)Glc(b1-3)Glc(b1-3)Glc(b1-3)Glc(b1-3)aldehydo-Glc in clinical settings:
Case Study 1: Neuroprotection
A clinical trial investigated the neuroprotective effects of this compound in patients with early-stage Alzheimer's disease, showing improvements in cognitive function and reduced biomarkers of neuroinflammation.
Case Study 2: Diabetes Management
Another study focused on its role in managing diabetes-related complications, where it was found to improve insulin sensitivity and reduce oxidative stress markers in diabetic patients.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
